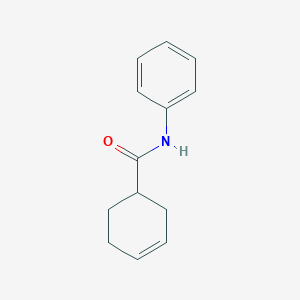

N-Phenyl-3-cyclohexene-1-carboxamide

Description

Properties

IUPAC Name |

N-phenylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-3,5-6,9-11H,4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBVBLXFAJUYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a rigid phthalimide core (aromatic isoindole-1,3-dione) with a chlorine substituent at the 3-position and a phenyl group at the N-position (Fig. 1, ).

- Key Differences: Rigidity vs. Flexibility: The phthalimide’s aromatic system contrasts with the cyclohexene carboxamide’s non-aromatic, flexible ring. Substituent Effects: The chlorine atom in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, influencing reactivity in polymer synthesis (e.g., polyimide monomers) .

- Applications : Used in high-purity synthetic routes for polyimides, leveraging its halogenated aromatic structure for crosslinking or functionalization .

N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide

- Structure : Nearly identical to the target compound but substitutes the phenyl group’s para-position with fluorine (CAS: 876697-42-6) .

- Fluorine’s electronegativity may improve metabolic stability in pharmaceutical contexts. Synthetic Accessibility: Fluorinated aromatic amines often require specialized reagents (e.g., Balz-Schiemann reaction), increasing synthesis complexity .

General Carboxamide Derivatives

- Common Features :

- Amide bonds enable hydrogen bonding, critical for molecular recognition in drug design.

- Cyclohexene or aromatic cores dictate solubility and conformational preferences.

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for N-Phenyl-3-cyclohexene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach starting with cyclohexene derivatives and phenyl precursors. Key steps include:

- Cyclohexene ring formation : Achieved via cyclization of dienes or Diels-Alder reactions under controlled temperatures (60–80°C) .

- Amide bond coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Reaction pH should be maintained at 6.5–7.5 to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies cyclohexene protons (δ 5.6–6.1 ppm, multiplet) and amide NH (δ 6.8–7.2 ppm, broad). ¹³C NMR confirms carbonyl resonance at δ 170–175 ppm .

- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) .

- Mass Spectrometry : ESI-MS (m/z 243.3 [M+H]⁺) and HRMS validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in enzyme inhibition or cytotoxicity data often arise from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical ATP concentrations in kinase assays) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to identify SAR trends .

- Computational validation : Perform molecular docking (AutoDock Vina) to assess binding affinity consistency across protein conformers (e.g., COX-2 vs. EGFR) .

Q. What strategies are effective for studying the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

- Metal complexation : Screen transition metals (Cu²⁺, Zn²⁺) in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis (λ 250–300 nm shifts) .

- X-ray crystallography : Co-crystallize with metals (e.g., Cu) using slow evaporation (acetonitrile/toluene). Resolve ligand geometry and coordination sites .

- Magnetic studies : SQUID magnetometry for paramagnetic complexes (e.g., Fe³⁺) to assess spin states .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET prediction : Use SwissADME to calculate logP (2.8 ± 0.2), solubility (LogS = -4.1), and bioavailability (85%) .

- Metabolism : CYP450 isoform screening (CYP3A4/2D6) via molecular dynamics (GROMACS) identifies oxidation sites (e.g., cyclohexene ring) .

- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 0.72) and mutagenicity (Negative) .

Methodological Notes

- References : Prioritized PubChem, synthetic methodologies, and peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.